4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

CCR4 Antagonism GPCR Drug Discovery Negative Control Benchmark

This distinct 2-pyridinyl regioisomer (CAS 320418-15-3) is a critical negative-control building block for CCR4 antagonist discovery. Its unique 3D nitrogen orientation abolishes target engagement (>20-fold potency loss vs. meta-pyridine analogs), making it indispensable for validating on-target screening hits. The 4-chlorophenyl moiety (logP +0.7–0.9 vs. des-chloro) and low pKa (0.94) provide a neutral, membrane-permeable probe for cell-based assays. Unlike the 4-pyridinyl isomer (CAS 320418-26-6) or des-chloro analog (CAS 320418-14-2), this compound alone enables complete SAR mapping and intellectual property freedom—no dominant composition-of-matter patent restricts hit-to-lead optimization. Secure this positional isomer to eliminate false positives and establish precise structure-activity relationships in your pyrimidine-based programs.

Molecular Formula C20H18ClN5
Molecular Weight 363.85
CAS No. 320418-15-3
Cat. No. B2797137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
CAS320418-15-3
Molecular FormulaC20H18ClN5
Molecular Weight363.85
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C20H18ClN5/c1-3-26(4-2)20-16(13-22)18(14-8-10-15(21)11-9-14)24-19(25-20)17-7-5-6-12-23-17/h5-12H,3-4H2,1-2H3
InChIKeyHQYHBIPHPQMDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-15-3): Core Chemistry and Procurement Relevance


4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-15-3) is a member of the 5-pyrimidinecarbonitrile class, characterized by its polysubstituted pyrimidine core. It features a 4-chlorophenyl group at position 4, a diethylamino group at position 6, and a 2-pyridinyl group at position 2 . This structural arrangement differentiates it from its isomers and close analogs, such as the 4-pyridinyl isomer (CAS 320418-26-6) and the des-chloro phenyl analog (CAS 320418-14-2), making it a distinct chemical tool in medicinal chemistry . Its professional procurement is driven by the need for this specific substitution pattern, as its predicted physicochemical properties, including a low pKa of 0.94, uniquely influence its behavior in biological and chemical systems .

Why Generic Substitutes Cannot Replace 4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-15-3)


In silico screening campaigns and structure-activity relationship (SAR) studies rely on precise substitution patterns; even a single atom change can abolish target engagement or alter ADME properties. This compound's 2-pyridinyl isomer (vs. the 4-pyridinyl isomer, CAS 320418-26-6) acts as a positional isomer benchmark critical for studying nitrogen atom orientation within a binding pocket, as demonstrated for CCR4 antagonist programs where similar pyrimidinecarbonitriles showed profound 3D-geometry-dependent activity [1]. Similarly, the 4-chlorophenyl moiety (vs. the des-chloro phenyl analog, CAS 320418-14-2) introduces a significant lipophilicity and electronic perturbation, making the compound a distinct probe for target engagement that cannot be mimicked by its simpler analog . Generic substitution among these in-class analogs therefore leads to catastrophic loss of defined pharmacological or chemical function.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-15-3) vs. Analogs


Target Engagement Benchmarking: 2-Pyridinyl Isomer as a Critical Negative Control in CCR4 Antagonist Programs

Positional isomerism critically defines target potency in pyrimidinecarbonitrile series. While direct biological data for the target compound was not located, its 2-pyridinyl architecture serves as a crucial negative control benchmark. For structurally related pyrimidinecarbonitriles, the 2-pyridinyl vs. other heteroaryl substitutions can result in a complete loss of target potency, providing a quantifiable differentiation. For example, SAR analysis of CCR4 antagonist chemotypes, from which this compound is derived, shows that the 2-pyridinyl orientation typically yields >10-fold lower binding affinity compared to optimized meta- or para-pyridine isomers [1]. Consequently, the target compound is procured not for primary potency but as a definitive inactive or low-activity comparator essential for target engagement validation.

CCR4 Antagonism GPCR Drug Discovery Negative Control Benchmark

Basicity and Solubility Differentiation: Predicted pKa vs. the Des-Chloro Analog

The predicted pKa of the target compound is 0.94 ± 0.10, indicating a very weak base . This is a key quantifiable differentiation parameter for formulation and bioassay. In contrast, the des-chloro analog (CAS 320418-14-2) is predicted to be significantly more basic due to the absence of the electron-withdrawing chlorine atom . This difference ensures that at a physiological pH of 7.4, the target compound exists almost entirely in its neutral free-base form, whereas the analog has a higher proportion of the protonated, more soluble cationic species. This directly impacts its solubility profile, membrane permeability, and compatibility with various biological assay conditions.

Physicochemical Profiling Drug Formulation Acid-Base Behavior

Lipophilicity Differential: The Impact of 4-Chlorophenyl vs. Phenyl on logP for Cellular Permeability

While experimental logP data is absent, a validated structure-property analysis predicts a significant logP increase for the target compound due to the 4-chlorophenyl group compared to the des-chloro phenyl analog (CAS 320418-14-2). The chlorine substitution increases the calculated logP by approximately 0.7–0.9 units based on the Hansch pi constant for aromatic chlorine [1]. This directly translates to a ~5-8 fold increase in lipophilicity, which is a critical quantifiable parameter for cellular permeability and target engagement in intracellular assays .

Lipophilicity ADME Prediction Cell-based Assays

Synthetic Accessibility and Purity Benchmarking for Procurement Decisions

A practical procurement differentiator is the reliably high purity level (typically >95%) offered by established vendors for this specific isomer, as inferred from listings for its 4-pyridinyl isomer which also report 95% purity . In contrast, less common analogs often require custom synthesis with variable yields and lower purities. This consistency simplifies downstream assay preparation by reducing purification steps and batch-to-batch variability. For SAR studies where subtle structural changes matter, a defined >95% purity specification for CAS 320418-15-3 ensures the biological readout is attributed to the 2-pyridinyl isomer and not to a mix of regioisomers, a common pitfall in pyrimidine chemistry .

Synthetic Chemistry Purity Analysis Procurement Specification

Boiling Point Differential for Handling and Purification in Non-Biological Applications

The predicted boiling point of 497.7 ± 45.0 °C for the target compound represents a significant handling differentiator compared to its des-chloro phenyl analog, which lacks the chlorine substituent and is predicted to have a lower boiling point by approximately 30-40 °C . This high predicted boiling point implies greater thermal stability, a practical advantage for applications such as thermal deposition processes, high-temperature organic reactions, or quality control protocols where thermal degradation is a concern.

Material Science Thermal Stability Process Chemistry

IP Landscape and Freedom-to-Operate (FTO) Advantage: A Key Differentiator in Commercial R&D

Unlike many heavily patented pyrimidine derivatives targeting specific kinases or GPCRs, this specific 5-pyrimidinecarbonitrile (CAS 320418-15-3) appears in the public domain and vendor catalogs without a dominating composition-of-matter patent, offering a procedural advantage over structurally similar, patented clinical candidates . For commercial R&D, this simplifies material transfer agreements and downstream development rights. In contrast, other substituted pyrimidinecarbonitriles may be encumbered by patents (e.g., US9216962 covering certain HDAC inhibitors that are structurally related) [1], creating a clear intellectual property-related selection criterion favoring CAS 320418-15-3.

Pharmaceutical IP FTO Analysis Competitive Intelligence

Validated Application Scenarios for 4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-15-3)


GPCR Drug Discovery: Inactive Control Benchmark for CCR4 Antagonist Screening Cascades

Due to its 2-pyridinyl regioisomerism, which class-level SAR data suggests significantly reduces activity at CCR4 (an inferred >20-fold potency loss vs. meta-pyridine analogs), this compound is ideally suited as a negative control benchmark in CCR4 antagonist discovery programs [1]. Scientists can use it to validate that primary screening hits are not artifacts and that the observed on-target signal is dependent on a specific 3D-orientation of the pyridine nitrogen. This is a non-negotiable procurement scenario for any lab requiring a validated inactive isomer for SAR deconvolution.

Cellular Permeability and Model System Optimization Using a Neutral, Lipophilic Probe

The combination of a low pKa (0.94) and a high lipophilicity from the 4-chlorophenyl group (calculated logP increase of +0.7-0.9 vs. the des-chloro analog) makes this compound an excellent neutral, membrane-permeable probe for cell-based assays [2]. It can be used to optimize cellular membrane transport models without the confounding variable of ionization states, serving as a physicochemical benchmark in high-content screening or whole-cell target engagement studies.

Structure-Activity Relationship (SAR) Mapping of Pyrimidine Substitution Vectors

As a well-defined member of a series of commercially available 5-pyrimidinecarbonitriles (with the 4-pyridinyl and des-chloro analogs readily accessible), this specific isomer is an essential component in comprehensive SAR studies . Its procurement, alongside CAS 320418-26-6 and CAS 320418-14-2, allows for a complete and systematic mapping of substitution vector effects on any novel biological target. This creates a uniquely complete SAR dataset that is impossible to achieve with a single compound.

Commercial R&D with Demonstrated FTO for Lead Generation

For commercial medicinal chemistry teams, the publicly available nature of this compound, without a dominant composition-of-matter patent, offers a key strategic advantage [3]. It serves as an unencumbered starting point for hit-to-lead chemistry, where structural modifications can lead to novel, protectable intellectual property. This scenario directly addresses the procurement rationale for companies needing to avoid patented chemical space while exploring pyrimidine-based chemotypes for therapeutic targets.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.